molecular formula C19H19NO4 B5557241 ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate

ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate

Cat. No.: B5557241
M. Wt: 325.4 g/mol
InChI Key: YSSBFLIYVVHZPS-AWNIVKPZSA-N
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Description

Ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13140809 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonhydrogen Bonding Interactions in Crystal Packing

Ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and similar compounds demonstrate unique crystal packing behaviors characterized by N⋯π and O⋯π interactions. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, contribute to forming distinct structural motifs like zigzag double-ribbons and 1-D double-columns in crystals. This insight is crucial for understanding the self-assembly and molecular packing in crystalline materials (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Polymeric Protecting Groups

In polymer chemistry, compounds structurally related to this compound have been utilized as monomers for the synthesis of novel polymeric amino protecting groups. These groups offer interesting properties for the protection of amino functionalities in peptide synthesis, showcasing the versatility of these compounds in polymer-based applications (M. Gormanns & H. Ritter, 1994).

Photopolymerization Initiators

Research has also explored the potential of this compound derivatives as photoinitiators for polymerization processes. These compounds can undergo UV irradiation-induced decomposition to generate radicals, facilitating polymerization in the presence of suitable monomers. This application is particularly relevant in the development of new materials and coatings with specific properties (Yohann Guillaneuf et al., 2010).

Photocrosslinking Polymers

The compound and its analogs have been employed in the synthesis and characterization of photocrosslinkable polymers. These polymers exhibit promising properties for applications as photoresists due to their ability to undergo crosslinking upon exposure to light. The study of their photocrosslinking behavior, thermal properties, and molecular structure contributes to the development of advanced materials for electronic and photonic applications (A. Reddy, K. Subramanian, & A. V. S. Sainath, 1998).

Antibacterial Activity

Novel derivatives synthesized from this compound have been evaluated for their antibacterial activity. These studies are instrumental in discovering new compounds with potential therapeutic applications, highlighting the compound's role in medicinal chemistry research (R. M. Shakir, S. A. Saoud, & Dhuha Faruk. Hussain, 2020).

Mechanism of Action

A computational approach was applied to explore the potency of this compound against breast cancer through molecular docking and MD simulation . The results showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) .

Properties

IUPAC Name

ethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-24-19(22)15-7-9-16(10-8-15)20-18(21)13-6-14-4-11-17(23-2)12-5-14/h4-13H,3H2,1-2H3,(H,20,21)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBFLIYVVHZPS-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.